2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid

Lipophilicity Drug Design Membrane Permeability

This 2-arylaminothiazole-5-carboxylic acid is differentiated by its 4-chloro substituent, delivering a calculated LogP of 3.31—a +0.61 log unit lipophilicity advantage over the unsubstituted phenylamino analog. This precise lipophilicity tuning enhances passive membrane permeability for intracellular target engagement assays while retaining the thiazole core hydrogen-bonding capacity. The 5-carboxylic acid handle enables straightforward amide coupling with diverse amine partners, supporting focused library synthesis for CB1 receptor modulator discovery as referenced in WO2005058887A1. Hydrolysis route from the ethyl ester (CAS 855531-18-9) ensures reliable access. Requires standard PPE (H315, H319).

Molecular Formula C10H7ClN2O2S
Molecular Weight 254.69 g/mol
CAS No. 855531-21-4
Cat. No. B1499175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid
CAS855531-21-4
Molecular FormulaC10H7ClN2O2S
Molecular Weight254.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)Cl
InChIInChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
InChIKeyMJKAKAOPNKDQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid (CAS 855531-21-4) as a Strategic Thiazole Building Block for Chemical Biology and Medicinal Chemistry


2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a heterocyclic arylaminothiazole derivative that serves as a versatile carboxylic acid intermediate. This compound features a 5-carboxylic acid group attached to a 2-arylamino-substituted thiazole core, providing a reactive handle for amide coupling and further derivatization [1]. With a molecular formula of C₁₀H₇ClN₂O₂S and a molecular weight of 254.69 g/mol, it possesses physicochemical properties including a calculated LogP of 3.31 that position it as a moderately lipophilic scaffold . The compound is primarily utilized as a synthetic building block in medicinal chemistry research, with potential applications in CB1 receptor modulator development [2].

Why 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid Cannot Be Simply Replaced by Other Thiazole Carboxylic Acids


In the 2-arylaminothiazole-5-carboxylic acid class, the nature and position of substituents on the aryl ring exert profound influence on both physicochemical properties and biological target engagement [1]. The 4-chloro substituent on the phenylamino group of this compound confers distinct lipophilicity (calculated LogP of 3.31) compared to the unsubstituted phenylamino analog (calculated LogP of 2.7), which directly impacts membrane permeability, formulation solubility, and potential off-target binding profiles [2]. Furthermore, the carboxylic acid moiety at the 5-position provides a critical point for amide bond formation that differs fundamentally from ester prodrugs (e.g., the ethyl ester CAS 855531-18-9) or regioisomeric 4-carboxylic acid variants . These structural distinctions render generic substitution scientifically unsound for applications requiring precise lipophilicity tuning, consistent synthetic tractability, or specific patent-defined therapeutic relevance [3].

Quantitative Differentiation Evidence for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid vs. In-Class Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Phenylamino Analog

The 4-chloro substituent on the phenyl ring significantly increases the calculated lipophilicity of this compound relative to the unsubstituted 2-(phenylamino)-5-thiazolecarboxylic acid. The target compound exhibits a calculated LogP of 3.31, representing a 0.61 log unit increase over the unsubstituted analog's XLogP3-AA value of 2.7 [1]. This difference in lipophilicity alters predicted membrane permeability and solubility profiles, which are critical parameters in cellular assay design and lead optimization workflows [1].

Lipophilicity Drug Design Membrane Permeability

Synthetic Tractability via Ester Hydrolysis for Scalable Derivative Preparation

This compound serves as the direct carboxylic acid product obtained from the alkaline hydrolysis of its ethyl ester precursor (CAS 855531-18-9). The hydrolysis is achieved using 5M KOH in THF/MeOH at 50°C, yielding the free carboxylic acid quantitatively [1]. In contrast, regioisomeric 4-thiazolecarboxylic acid variants or N-unsubstituted 2-aminothiazole-5-carboxylic acids require distinct synthetic routes and often exhibit different reactivity profiles during amide bond formation [2]. The availability of a well-characterized, stable carboxylic acid intermediate streamlines the synthesis of amide libraries for medicinal chemistry applications [1].

Synthetic Chemistry Building Block Amide Coupling

Patent-Defined Therapeutic Relevance for CB1 Receptor Modulation

WO2005058887A1 explicitly claims thiazole derivatives encompassing the 2-(4-chlorophenylamino)-5-thiazolecarboxylic acid scaffold as therapeutically active substances for diseases associated with CB1 receptor modulation, including obesity and metabolic disorders [1]. While specific binding or functional assay data for this exact compound are not publicly disclosed in the patent document, the inclusion of this structural motif within the patent's Markush claims establishes a legal and scientific precedent for its utility as a CB1-targeting pharmacophore [1]. In contrast, many commercially available 2-aminothiazole-5-carboxylic acid derivatives lack similar patent-defined therapeutic indications, limiting their translational relevance [2].

CB1 Receptor Metabolic Disorders Cannabinoid Ligands

Acute Oral Toxicity Classification (GHS Category 4) Informs Safe Laboratory Handling Requirements

The compound is classified under the Globally Harmonized System (GHS) with hazard statement H302 (Harmful if swallowed), categorized as Acute Toxicity Category 4 for oral exposure . This classification mandates specific precautionary measures including P264 (wash hands thoroughly after handling) and P301+P312 (if swallowed and feeling unwell, contact a poison center) . The unsubstituted 2-(phenylamino)-5-thiazolecarboxylic acid carries similar H302 classification but lacks the additional H315 (skin irritation) and H319 (eye irritation) warnings associated with the 4-chloro derivative [1]. This differential hazard profile necessitates distinct laboratory safety protocols when selecting between these structural analogs for routine synthesis or biological testing .

Safety Toxicology Laboratory Handling

Optimal Scientific and Procurement Application Scenarios for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid


Medicinal Chemistry Lead Optimization Requiring Moderately Lipophilic Thiazole Scaffolds

In structure-activity relationship (SAR) studies aimed at optimizing membrane permeability, this compound's calculated LogP of 3.31 provides a 0.61 log unit lipophilicity advantage over the unsubstituted phenylamino analog . This increment allows medicinal chemists to fine-tune lipophilicity within the optimal drug-like range (LogP 1-5) while retaining the thiazole core's hydrogen bonding capacity [1].

Synthesis of Amide-Based Compound Libraries for CB1 Receptor Target Validation

The carboxylic acid handle enables straightforward amide coupling with diverse amine partners to generate focused libraries for CB1 receptor modulator discovery, as supported by patent WO2005058887A1 [2]. The well-characterized hydrolysis route from the ethyl ester precursor ensures reliable access to the acid intermediate for parallel synthesis workflows [3].

Chemical Biology Probe Development Requiring Controlled Cellular Uptake Profiles

The enhanced lipophilicity (ΔLogP = +0.61) relative to the unsubstituted analog enables passive diffusion across cellular membranes, making this compound a suitable scaffold for intracellular target engagement assays where membrane permeability is rate-limiting [1]. The carboxylic acid group can be readily functionalized with fluorophores or biotin tags for pull-down and imaging studies [3].

Laboratory-Scale Synthesis with Well-Defined Safety Protocols

For laboratories equipped with appropriate fume hoods and personal protective equipment to manage skin and eye irritation hazards (H315, H319), this compound offers a synthetically accessible building block with a documented safety profile . Procurement decisions should account for the additional handling requirements compared to simpler analogs lacking these hazards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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